molecular formula C7H7ClO4S2 B2747192 2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid CAS No. 851175-94-5

2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid

Cat. No.: B2747192
CAS No.: 851175-94-5
M. Wt: 254.7
InChI Key: RJPVNCUCZOEJGC-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid is an organic compound with the molecular formula C7H7ClO4S2 It is characterized by the presence of a chlorinated thiophene ring, a methanesulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid typically involves the following steps:

    Chlorination of Thiophene: Thiophene is chlorinated to produce 5-chlorothiophene.

    Sulfonylation: The chlorinated thiophene undergoes sulfonylation with methanesulfonyl chloride in the presence of a base such as pyridine to form 5-chlorothiophen-2-yl methanesulfonate.

    Acetylation: The sulfonated intermediate is then reacted with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives with a sulfide group.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The chlorinated thiophene ring can also participate in π-π interactions with aromatic residues in biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-Bromothiophen-2-yl)methanesulfonyl]acetic acid: Similar structure but with a bromine atom instead of chlorine.

    2-[(5-Methylthiophen-2-yl)methanesulfonyl]acetic acid: Contains a methyl group instead of chlorine.

    2-[(5-Nitrothiophen-2-yl)methanesulfonyl]acetic acid: Features a nitro group in place of chlorine.

Uniqueness

2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of the sulfonyl and acetic acid groups also provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c8-6-2-1-5(13-6)3-14(11,12)4-7(9)10/h1-2H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPVNCUCZOEJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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